molecular formula C9H14N4O B12635364 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one CAS No. 919524-56-4

6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one

Cat. No.: B12635364
CAS No.: 919524-56-4
M. Wt: 194.23 g/mol
InChI Key: LJCRRPXTLQEAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. It is built upon a 6-aminopyrimidin-2-one core, a scaffold recognized for its diverse biological activities and presence in compounds with potential therapeutic applications . The integration of the pyrrolidine ring, a saturated nitrogen heterocycle, is a strategic feature in modern drug design. The pyrrolidine scaffold is prized for its ability to contribute to a molecule's three-dimensionality and structural complexity, which can lead to improved selectivity for biological targets and enhanced physicochemical properties . This specific substitution pattern suggests potential as a key intermediate or building block for the synthesis of more complex molecules. Researchers can explore its utility in developing novel ligands for various biological targets. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

919524-56-4

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

6-amino-5-(pyrrolidin-1-ylmethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C9H14N4O/c10-8-7(5-11-9(14)12-8)6-13-3-1-2-4-13/h5H,1-4,6H2,(H3,10,11,12,14)

InChI Key

LJCRRPXTLQEAJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(NC(=O)N=C2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrimidines

A common approach starts with halogenated pyrimidines such as 2,4-dichloropyrimidine or 2,4-dichloropyrimidin-5-one derivatives. Selective substitution at the 5-position (or equivalent) with a pyrrolidin-1-ylmethyl nucleophile is achieved under controlled conditions.

  • Step 1: Amination of 2,4-dichloropyrimidine to introduce the 6-amino group, often yielding regioisomeric products that can be separated or selectively formed by controlling reaction conditions (e.g., temperature, solvent, base).
  • Step 2: The 5-position chlorine is then substituted by a pyrrolidin-1-ylmethyl group, typically via nucleophilic displacement using pyrrolidine or a pyrrolidin-1-ylmethyl reagent.

This method benefits from commercially available starting materials and allows for regioselective functionalization.

Reductive Amination of Pyrimidin-2-one Aldehydes

Another effective method involves the formation of an aldehyde intermediate at the 5-position of the pyrimidin-2-one ring, followed by reductive amination with pyrrolidine:

  • Step 1: Oxidation of a 5-methyl or 5-hydroxymethyl pyrimidin-2-one derivative to the corresponding aldehyde using oxidizing agents such as Dess–Martin periodinane.
  • Step 2: Reductive amination of the aldehyde with pyrrolidine in the presence of a reducing agent like sodium triacetoxyborohydride, yielding the 5-(pyrrolidin-1-ylmethyl) substituent.

This approach allows for high selectivity and yields, with mild reaction conditions.

Parallel Solution-Phase Synthesis via Activated Intermediates

In more complex synthetic schemes, activated intermediates such as pentafluorophenyl esters of pyrimidine carboxylic acids are used to facilitate amidation or substitution reactions:

  • Preparation of key intermediates like 6-amino-5-substituted pyrimidine carboxylic acids.
  • Activation with bis(pentafluorophenyl) carbonate in the presence of triethylamine to form reactive esters.
  • Subsequent reaction with pyrrolidine or related amines to form the desired pyrrolidinylmethyl-substituted pyrimidinones.

This method is advantageous for parallel synthesis and library generation of analogues.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Amination of 2,4-dichloropyrimidine Ammonia or amine source, solvent (e.g., ethanol), heat 50–75 Regioselective formation of 6-amino isomer
2 Nucleophilic substitution Pyrrolidine or pyrrolidin-1-ylmethyl halide, base (e.g., K2CO3), solvent (DMF) 60–80 Substitution at 5-position chlorine
3 Oxidation to aldehyde Dess–Martin periodinane, solvent (CH2Cl2 or toluene), room temp 40–50 From 5-methyl or 5-hydroxymethyl precursor
4 Reductive amination Pyrrolidine, sodium triacetoxyborohydride, solvent (MeOH or CH2Cl2), room temp 60–85 High selectivity for 5-(pyrrolidin-1-ylmethyl) substitution
5 Activation and amidation Bis(pentafluorophenyl) carbonate, triethylamine, acetonitrile, then pyrrolidine 70–100 Parallel synthesis approach, good purity

Research Findings and Optimization Notes

  • Regioselectivity: Amination of dichloropyrimidines can yield mixtures of 2- and 4-amino isomers; controlling reaction parameters is critical to favor the 6-amino (4-amino pyrimidine) isomer.
  • Suzuki Coupling Limitations: Attempts to introduce aryl groups via Suzuki coupling at certain positions can be selective, sparing other halogens for subsequent substitution.
  • Reductive Amination Efficiency: Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and high selectivity, minimizing side reactions.
  • Parallel Synthesis Utility: Activation of carboxylic acid intermediates with bis(pentafluorophenyl) carbonate enables efficient amidation with various amines, facilitating rapid analogue synthesis.
  • Purification: Products often precipitate directly from reaction mixtures or require chromatographic purification, with yields and purity depending on the amine nucleophile and reaction scale.

Summary Table of Key Intermediates and Reagents

Intermediate/Reagent Role in Synthesis Source/Reference
2,4-Dichloropyrimidine Starting material for amination/substitution Commercial
Pyrrolidine Nucleophile for substitution or reductive amination Commercial
Dess–Martin periodinane Oxidizing agent for aldehyde formation Commercial
Sodium triacetoxyborohydride Reducing agent for reductive amination Commercial
Bis(pentafluorophenyl) carbonate (BPC) Activating agent for carboxylic acids Commercial
Triethylamine Base for activation and substitution Commercial

Chemical Reactions Analysis

Alkylation for Methyl Substituent Installation

Alkylation with 2-(chloromethyl)pyrimidine hydrochloride in DMF at 60°C in the presence of cesium carbonate (Cs₂CO₃) and iron triflate achieves regioselective substitution .

Key Steps:

  • Base-mediated deprotonation of the pyrimidine’s NH group.

  • Nucleophilic attack on the chloromethyl reagent .

Amino Group Reactivity

The 6-amino group undergoes acylation and sulfonation under mild conditions:

Reaction TypeReagentProductYieldSource
AcylationAcetic anhydride6-Acetamido derivative88%
SulfonationSulfonyl chloride6-Sulfonamido derivative75–90%

Pyrrolidine Ring Modifications

The pyrrolidine moiety participates in Mannich reactions or quaternization with alkyl halides. For example:

  • Quaternization with methyl iodide in THF yields a tertiary ammonium salt (m.p. 131–133°C) .

PDE9A Inhibition

The pyrrolidinylmethyl group occupies a lipophilic pocket in PDE9A (PDB: 3JSW), enhancing binding affinity (Ki = 0.4 nM) . Modifications here alter inhibitory potency .

CB1 Allosteric Modulation

Pyrimidine derivatives with pyrrolidine substitutions show biased antagonism of CB1 receptors, reducing G-protein coupling while retaining ERK1/2 phosphorylation .

Stability and Purification

  • Crystallization : HCl-mediated recrystallization from isopropyl alcohol yields >95% pure hydrochloride salts .

  • HPLC Purity : Achieves 80–100% purity using NH₄OH/methanol gradients .

Key Challenges

  • Regioselectivity : Competing reactions at N1 vs. N3 of the pyrimidine require careful base selection (e.g., Cs₂CO₃ over K₂CO₃) .

  • Steric Hindrance : Bulky substituents on pyrrolidine reduce synthetic yields (e.g., 50% for tert-butyl groups) .

Biological Activity

6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core, which is significant in the development of various pharmacologically active agents. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

The chemical structure of 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one can be represented as follows:

  • Chemical Formula : C11H15N5O
  • Molecular Weight : 233.27 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrimidine derivatives, including 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antibacterial Activity of 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.012 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.015 mg/mL

The above data indicate that the compound exhibits potent activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound also shows promising antifungal activity. Studies have evaluated its efficacy against common fungal pathogens.

Table 2: Antifungal Activity of 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.020 mg/mL
Aspergillus niger0.030 mg/mL

These results suggest that the compound may be effective in treating fungal infections, particularly those caused by Candida species .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been explored in various studies. Research indicates that 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one may inhibit cancer cell proliferation through specific molecular pathways.

Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that this compound can significantly reduce the viability of several cancer cell lines:

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.4
MCF7 (Breast Cancer)12.8
A549 (Lung Cancer)10.5

These findings indicate that the compound has a selective cytotoxic effect on cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications .

The biological activity of 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one is believed to involve interaction with specific enzymes and receptors within microbial and cancerous cells. Molecular docking studies suggest that this compound may inhibit key enzymes involved in DNA synthesis and repair, thereby disrupting cellular functions in both bacteria and cancer cells .

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds similar to 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one exhibit activity as phosphodiesterase (PDE) inhibitors. PDE inhibitors are of significant interest in treating cognitive disorders, as they can elevate cyclic guanosine monophosphate (cGMP) levels in the brain, leading to enhanced synaptic function and neuroprotection. For instance, related compounds have shown procognitive effects in rodent models, suggesting potential applications in neurodegenerative diseases like Alzheimer’s .

Anticancer Activity

Studies have explored the anticancer properties of pyrimidine derivatives. The structural features of 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one may facilitate interactions with DNA or RNA, potentially leading to the inhibition of cancer cell proliferation. In vitro assays have demonstrated that certain pyrimidine derivatives can induce apoptosis in various cancer cell lines, indicating a promising avenue for cancer therapy .

Antiviral Properties

The compound's ability to interact with viral enzymes positions it as a candidate for antiviral drug development. Research has shown that similar pyrimidine derivatives can inhibit viral replication by targeting specific viral proteins, thereby preventing the spread of infections .

Case Studies

StudyFocusFindings
Study on PDE Inhibition Evaluated the effects of pyrimidine derivatives on cognitive functionDemonstrated that compounds increased cGMP levels and improved memory in rodent models
Anticancer Activity Assessment Investigated the cytotoxic effects of pyrimidine analogs on cancer cellsFound that certain derivatives induced apoptosis in breast and lung cancer cell lines
Antiviral Efficacy Research Assessed the antiviral potential of pyrimidine compounds against influenza virusShowed significant inhibition of viral replication in vitro

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Core Pyrimidinone Scaffold

The biological and physicochemical profiles of pyrimidin-2(1H)-ones are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent-Specific Comparisons
Compound Name Substituent at 5-Position Key Properties/Bioactivity Evidence Source
6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one Pyrrolidin-1-ylmethyl Predicted enhanced solubility (basic amine), steric bulk
6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one Methylsulfanyl LogP: 0.65; PSA: 67.48 Ų; moderate lipophilicity
6-Amino-5-nitropyridin-2(1H)-one Nitro (electron-withdrawing) High reactivity for further derivatization
5-[Cyclohexyl(pyrrolidin-1-yl)methyl]-2,3-dihydropyridin-4(1H)-one Pyrrolidin-1-ylmethyl (on dihydropyridinone) Confirmed X-ray structure; racemate formation
4-Aryl-6-(3-coumarinyl)pyrimidin-2(1H)-one Coumarinyl (aromatic) Photocatalytic synthesis; π-π interactions

Key Observations :

  • Pyrrolidinyl vs.
  • Electron-Donating vs. Withdrawing Groups: The pyrrolidinylmethyl group (electron-donating) may stabilize the pyrimidinone core differently than nitro or coumarinyl groups, affecting reactivity in synthetic pathways .
  • Steric Effects: Pyrrolidinylmethyl’s bulkiness could hinder interactions in tight enzymatic pockets compared to smaller substituents like methylamino .

Q & A

Q. What are the common synthetic routes for preparing 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: A robust approach involves Mannich-type reactions or cyclocondensation strategies. For example:

  • React 6-aminopyrimidinone derivatives with pyrrolidine-containing aldehydes or ketones under acidic or basic conditions. demonstrates the use of primary amines and formalin in one-pot syntheses for similar pyrimidine scaffolds, achieving yields >80% via pH-controlled environments (e.g., acetic acid in methanol at 40°C) .
  • Optimize solvent systems (e.g., DMF or methanol) and catalyst selection (e.g., HCl or NH₄OH) to enhance regioselectivity, as shown in dihydropyrimidinone syntheses .
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1:1:2 molar ratios of amine, aldehyde, and pyrimidinone precursors) to minimize byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structure of 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one, particularly the pyrrolidine substitution pattern?

Methodological Answer: A multi-technique approach is critical:

  • X-ray crystallography resolves spatial arrangements of the pyrrolidine-methyl group and hydrogen-bonding networks, as evidenced in structurally analogous pyrimidinones .
  • ¹H/¹³C NMR identifies proton environments: The pyrrolidine N-CH₂ protons typically appear as triplets (δ 2.5–3.5 ppm), while the pyrimidinone NH₂ group shows a singlet near δ 7.3 ppm .
  • FTIR confirms functional groups: C=O stretches appear at ~1650 cm⁻¹, and NH₂ vibrations occur at ~3260 cm⁻¹ .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the binding affinity of this compound to biological targets like VEGFR-2?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina or Schrödinger) using the crystal structure of VEGFR-2 (PDB: 4AG8). Focus on the pyrimidinone core and pyrrolidine side chain as key pharmacophores. highlights pyrimidin-2(1H)-one spacers enhancing VEGFR-2 binding via hydrophobic interactions and hydrogen bonding with residues like Asp1046 .
  • Calculate binding free energies (MM-GBSA/PBSA) and validate with MD simulations (≥100 ns) to assess stability. Adjust substituent electronegativity (e.g., –Cl groups) to improve affinity, as shown in compound 4b (IC₅₀ = 1.2 µM) .

Q. What strategies address poor aqueous solubility during biological testing of this compound?

Methodological Answer:

  • Structural modifications : Introduce polar groups (e.g., –OH or –COOH) at the pyrrolidine nitrogen or pyrimidinone C5 position, balancing hydrophilicity without compromising activity .
  • Formulation approaches : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsions to enhance solubility, as described for pyrimidine-based anticancer agents .
  • Prodrug design : Mask the NH₂ group with acetyl or phosphate esters, improving bioavailability while maintaining intracellular activation .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Conduct ADMET profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance pathways. For instance, pyrrolidine-containing analogs may undergo CYP450-mediated oxidation, reducing plasma exposure .
  • Validate pharmacodynamic models : Compare tumor xenograft responses (e.g., HepG2 vs. MCF-7) with in vitro IC₅₀ values, adjusting dosing regimens to account for tissue penetration limitations .
  • Use isotope labeling (e.g., ¹⁴C) to track compound distribution and metabolite formation in vivo .

Q. What methods establish structure-activity relationships (SAR) for the pyrrolidine-methyl group in this compound?

Methodological Answer:

  • Synthesize analogs with varied substituents (e.g., piperidine, morpholine) at the C5 position. Test antimicrobial or anticancer activity to determine steric/electronic requirements .
  • 3D-QSAR modeling : Align compounds using CoMFA/CoMSIA to correlate pyrrolidine ring size (5-membered vs. 6-membered) with bioactivity. Larger rings may reduce potency due to conformational strain .
  • Crystallographic analysis : Compare binding modes of analogs to targets (e.g., bacterial DNA gyrase), identifying critical interactions (e.g., H-bonds with Thr165) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.